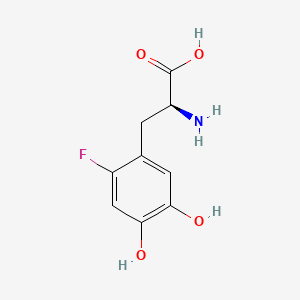
2-Fluoro-5-hydroxy-L-tyrosine
説明
2-Fluoro-5-hydroxy-L-tyrosine is a fluorophenol and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of 2-Fluoro-5-hydroxy-L-tyrosine involves enzymatic methods. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study has shown that 5´-FDA and 5´-fluorodeoxy-2-ethynyladenosine (5´-FDEA) were synthesized efficiently from 0.2 mM 5´-ClDA/5´-chlorodeoxy-2-ethynyladenosine (5´-ClDEA), 0.1 mM l-SeMet, and 80 mM NaF .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-hydroxy-L-tyrosine is C9H10FNO4. It is a member of catechols . The structure of this compound includes a 2-fluoro-4,5-dihydroxyphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-hydroxy-L-tyrosine include a molecular weight of 215.18 g/mol. It is a solid substance . The compound’s melting point is 200-203°C, and its boiling point is predicted to be 465.3±45.0 °C . The density is predicted to be 1.553±0.06 g/cm3 .科学的研究の応用
Protein Metabolism Imaging
2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, shows promise in imaging protein metabolism in vivo using positron emission tomography (PET). Precursors for its radiosynthesis have been synthesized, leading to the production of 2-[18F]Fluoro-L-tyrosine with high isomeric and enantiomeric purity, offering potential for studying protein synthesis and metabolism in various biological and medical contexts (Hess et al., 2002).
Dopaminergic Function Analysis
4‐[18F]Fluoro‐L‐m‐tyrosine (FMT) has been used as a biochemical probe for studying presynaptic dopaminergic function. Its selective decarboxylation in the brain, particularly in the striatum, and the formation of specific metabolites make it a useful tool for noninvasive evaluation of central dopaminergic mechanisms in medical research (Melega et al., 1989).
Biocatalysis in Medicinal and Environmental Fields
LmbB2, a peroxygenase-like enzyme, can oxidize L-tyrosine analogs, including 3-fluoro-L-tyrosine. This enzyme mediates catalytic reactions leading to oxidative C-H bond cleavage, generating 3-fluoro-5-hydroxyl-L-tyrosine. This finding reveals significant potential for biocatalysis involving C-H/C-X bond cleavage in both medicinal and environmental applications (Wang et al., 2019).
RNA Stability Improvement
The RNA polymerase from the marine cyanophage Syn5 shows low discrimination against the incorporation of 2′-fluoro dNMPs during transcription elongation. This finding is crucial for RNA research and applications, as the substitution of 2′-fluoro for 2′-hydroxyl moieties in RNA substantially improves RNA stability, a major concern in RNA-related studies and applications (Zhu et al., 2015).
Tumor Imaging and Analysis
L-(2-18F)fluorotyrosine (F-Tyr) has been studied in various brain tumors using PET. It demonstrates increased accumulation in tumors, with a higher transport rate into tumors compared to normal tissue. F-Tyr uptake, not correlated to blood-brain barrier disruption, is related to tumor grade, making it valuable for the diagnosis and classification of brain tumors (Wienhard et al., 1991).
将来の方向性
Fluorinated compounds like 2-Fluoro-5-hydroxy-L-tyrosine are attracting more attention from biologists and chemists due to their potential applications in molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is ongoing, and future development trends of fluorinated compounds are being outlined .
特性
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWQORCRCBOCU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226257 | |
| Record name | 6-FluoroDOPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxy-L-tyrosine | |
CAS RN |
75290-51-6 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75290-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorodopa F 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075290516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-FluoroDOPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORODOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WIZ27OUZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
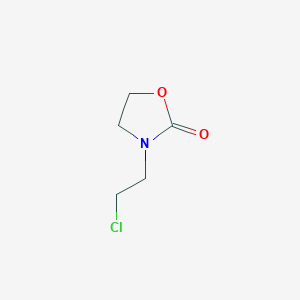



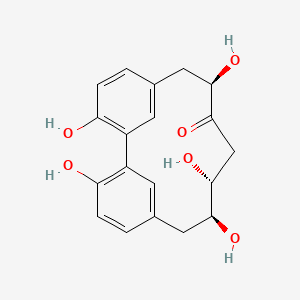
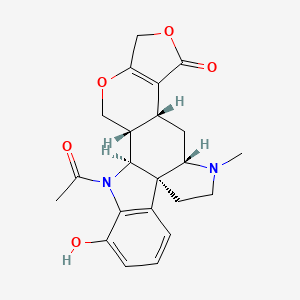

![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
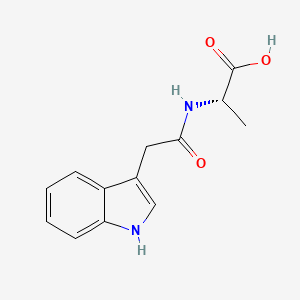
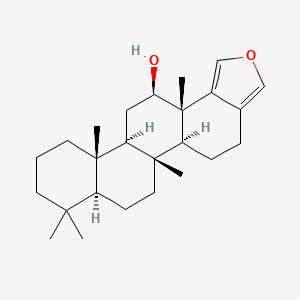
![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)

![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)